2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile 2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15838623
InChI: InChI=1S/C15H10ClFN2O/c16-15-10(7-18)14(9-3-1-2-4-12(9)17)11-8-20-6-5-13(11)19-15/h1-4H,5-6,8H2
SMILES:
Molecular Formula: C15H10ClFN2O
Molecular Weight: 288.70 g/mol

2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

CAS No.:

Cat. No.: VC15838623

Molecular Formula: C15H10ClFN2O

Molecular Weight: 288.70 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile -

Specification

Molecular Formula C15H10ClFN2O
Molecular Weight 288.70 g/mol
IUPAC Name 2-chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Standard InChI InChI=1S/C15H10ClFN2O/c16-15-10(7-18)14(9-3-1-2-4-12(9)17)11-8-20-6-5-13(11)19-15/h1-4H,5-6,8H2
Standard InChI Key NKXNIDAEEZIMLP-UHFFFAOYSA-N
Canonical SMILES C1COCC2=C1N=C(C(=C2C3=CC=CC=C3F)C#N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (IUPAC name: 2-chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile) is a bicyclic organic compound with the molecular formula C₁₅H₁₀ClFN₂O and a molecular weight of 288.70 g/mol. Its structure comprises a pyrano[4,3-b]pyridine core fused with a dihydrofuran ring, substituted at positions 2 (chloro), 3 (cyano), and 4 (2-fluorophenyl) (Fig. 1). The canonical SMILES notation C1COCC2=C1N=C(C(=C2C3=CC=CC=C3F)C#N)Cl confirms the spatial arrangement of functional groups .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₀ClFN₂O
Molecular Weight288.70 g/mol
XLogP3-AA3.2 (estimated)
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Topological Polar Surface Area52.3 Ų

The compound’s chloro and cyano groups contribute to its electrophilic character, while the 2-fluorophenyl moiety enhances lipophilicity, influencing its pharmacokinetic behavior .

Synthesis and Optimization Strategies

Multi-Step Synthetic Routes

The synthesis of this compound typically involves sequential heterocyclic ring formation and functionalization. A representative pathway includes:

  • Cyclocondensation: Reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base to form a pyrrole intermediate .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the chloro group at position 2.

  • Hydrogenation: Palladium-catalyzed hydrogenation under 0.4 MPa H₂ pressure reduces unsaturated bonds, yielding the dihydrofuran ring .

Critical parameters such as solvent choice (e.g., tetrahydrofuran), temperature (30±10°C), and catalyst loading (3% Pd/C) significantly impact yield and purity . For instance, optimizing the hydrogenation step achieved 90.03% HPLC purity with ≤0.03% defluorinated impurities .

Purification and Crystallization

Post-synthesis purification involves:

  • Filtration to remove Pd/C catalysts.

  • Reduced-pressure distillation to isolate the crude product.

  • Crystallization using ethanol-water mixtures, enhancing purity to >99% .

Biological Interactions and Mechanistic Insights

Target Engagement

The compound’s chloro and cyano groups facilitate binding to biological targets via:

  • π–π stacking with aromatic amino acid residues (e.g., Phe, Tyr).

  • Hydrogen bonding with serine or threonine hydroxyl groups .
    In vitro studies of analogous pyrano[4,3-b]pyridines demonstrate inhibitory activity against dipeptidyl peptidase-4 (DPP4) with IC₅₀ values as low as 0.01 μM .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Competing reactions during cyclization yield byproducts requiring chromatography .

  • Scale-up Limitations: Pd/C catalyst costs and hydrogenation safety concerns necessitate alternative catalysts (e.g., Ni-based systems) .

Translational Research Priorities

  • In vivo efficacy studies: Validate hypoglycemic effects in diabetic animal models.

  • Safety profiling: Assess hERG channel inhibition and CYP450 interactions to mitigate cardiotoxicity risks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator